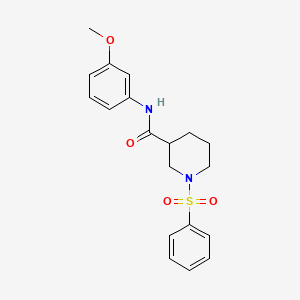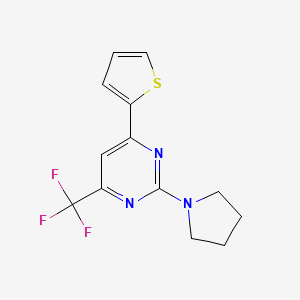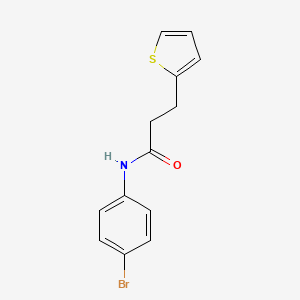
N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Descripción general
Descripción
N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as MPS, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPS was first synthesized in 2008 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and NF-κB. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have analgesic effects and could be used to treat pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have a high degree of selectivity for its target enzymes and signaling pathways, which makes it a useful tool for studying these pathways. However, one limitation of using N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide. One area of research could be to investigate its potential therapeutic applications for other diseases, such as cancer or autoimmune disorders. Another area of research could be to investigate its mechanism of action in more detail, in order to better understand how it works in the body. Additionally, research could be done to develop new synthetic compounds based on the structure of N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, in order to improve its efficacy and selectivity for its target enzymes and signaling pathways.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One study found that N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has anti-inflammatory properties and could be used to treat inflammatory diseases such as rheumatoid arthritis. Another study found that N-(3-methoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(3-methoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-9-5-8-16(13-17)20-19(22)15-7-6-12-21(14-15)26(23,24)18-10-3-2-4-11-18/h2-5,8-11,13,15H,6-7,12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWQLCIFMKGOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4393072.png)

![N-phenyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4393081.png)
![N-{2-[(butylamino)carbonyl]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B4393085.png)
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B4393101.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4393103.png)

![2-(1H-benzimidazol-2-ylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4393115.png)
![4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B4393117.png)
![1-methyl-4-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4393132.png)
![N-(2-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4393137.png)
![2-[(3-ethoxy-5-iodo-4-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4393146.png)
![N-allyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4393159.png)